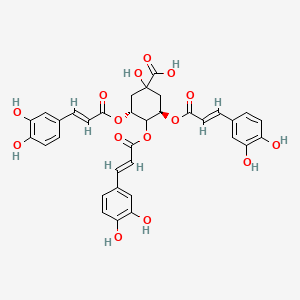

3,4,5-Tricaffeoylquinic acid

Descripción general

Descripción

El ácido 3,4,5-tricafeoilquínico es un compuesto polifenólico que se encuentra en varias plantas. Es conocido por sus propiedades antioxidantes, antiinflamatorias y neuroprotectoras. Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas y afecciones relacionadas con la inflamación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3,4,5-tricafeoilquínico se puede sintetizar mediante la extracción de materiales vegetales, como las hojas de batata. El proceso implica la extracción de las hojas con un alcohol que contiene agua, la concentración de la solución y la disolución de la sustancia concentrada en agua. La solución acuosa se distribuye luego con un disolvente orgánico polar para obtener una fracción de capa acuosa. Esta fracción se adsorbe en un adsorbente sintético, se trata con alcohol para eliminar las impurezas y se eluyó con una mayor concentración de alcohol. El producto final se obtiene mediante cromatografía en columna .

Métodos de producción industrial: La producción industrial de ácido 3,4,5-tricafeoilquínico implica calentar los cuerpos de las plantas de las familias Convolvulaceae y Asteraceae a una temperatura de 100 °C o superior dentro de los 30 segundos posteriores al inicio del calentamiento. Este método utiliza de manera eficiente el compuesto contenido en los cuerpos de las plantas .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3,4,5-tricafeoilquínico sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Esta reacción típicamente involucra el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Esta reacción puede involucrar reactivos nucleófilos o electrófilos bajo condiciones específicas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Cognitive Enhancement and Neurogenesis

Research indicates that TCQA promotes neurogenesis and enhances cognitive function. In a study using the senescence-accelerated mouse prone 8 (SAMP8) model, TCQA was administered at a dosage of 5 mg/kg for 30 days. Results showed significant improvements in cognitive performance as measured by the Morris water maze (MWM) test. The study also demonstrated that TCQA increases ATP production in human neuroblastoma SH-SY5Y cells, suggesting its potential role in enhancing neuronal plasticity and combating age-related cognitive decline .

Mechanisms of Action

The underlying mechanisms of TCQA's neuroprotective effects include its antioxidative properties and the promotion of neuronal survival through modulation of cell signaling pathways. Global gene expression profiling has revealed that TCQA may influence pathways related to neurogenesis and oxidative stress response .

Anti-Inflammatory Properties

Inhibition of Inflammatory Pathways

TCQA has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome activation pathway. A study demonstrated that TCQA could alleviate inflammation induced by ionizing radiation (IR) in THP-1 macrophages, reducing the secretion of pro-inflammatory cytokines like IL-1β. This suggests its potential application as a therapeutic agent in conditions characterized by excessive inflammation .

Applications in Skin Health

Additionally, TCQA has been linked to promoting hair pigmentation by activating β-catenin during the anagen phase of the hair cycle. This property highlights its potential use in cosmetic formulations aimed at enhancing hair color and health .

Radioprotective Effects

Protection Against Radiation-Induced Damage

Recent studies have explored TCQA's role as a radioprotectant, particularly in clinical radiotherapy settings. It has been shown to mitigate damage to normal tissues caused by excessive ionizing radiation exposure. The compound's ability to suppress inflammatory responses and inhibit pathways associated with tissue damage positions it as a promising candidate for improving patient outcomes during radiation therapy .

Antioxidant Activity

Radical Scavenging Properties

TCQA exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of various diseases where oxidative damage plays a critical role, including neurodegenerative disorders and cancer .

Applications in Cancer Therapy

Potential as an Antitumor Agent

The compound has shown promise in cancer therapy due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Its mechanism involves modulating various signaling pathways associated with cell survival and apoptosis, making it a candidate for further investigation in oncological research .

Summary Table of Applications

Mecanismo De Acción

El ácido 3,4,5-tricafeoilquínico ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Elimina las especies reactivas del oxígeno e inhibe el estrés oxidativo.

Actividad antiinflamatoria: El compuesto suprime la activación de las vías Akt y NF-κB, reduciendo la producción de mediadores inflamatorios.

Actividad neuroprotectora: Atenúa la muerte celular programada inducida por la inhibición del proteasoma al suprimir las vías mitocondriales y de caspasas.

Compuestos similares:

Ácido clorogénico: Se encuentra en los granos de café, comparte propiedades antioxidantes y antiinflamatorias similares.

Ácido cafeico: Un compuesto fenólico más simple con actividad antioxidante.

Ácido rosmarínico: Se encuentra en el romero, tiene fuertes efectos antioxidantes y antiinflamatorios.

Singularidad: El ácido 3,4,5-tricafeoilquínico es único debido a sus múltiples grupos cafeoil, que mejoran sus propiedades antioxidantes y antiinflamatorias en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Chlorogenic Acid: Found in coffee beans, it shares similar antioxidant and anti-inflammatory properties.

Caffeic Acid: A simpler phenolic compound with antioxidant activity.

Rosmarinic Acid: Found in rosemary, it has strong antioxidant and anti-inflammatory effects.

Uniqueness: 3,4,5-Tricaffeoylquinic acid is unique due to its multiple caffeoyl groups, which enhance its antioxidant and anti-inflammatory properties compared to other similar compounds .

Actividad Biológica

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound that has garnered significant attention in recent years due to its diverse biological activities. This article explores the various effects of TCQA, including its neuroprotective, anti-inflammatory, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three caffeoyl groups attached to a quinic acid backbone. Its systematic name is (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid. The unique tri-substitution enhances its biological activities compared to mono- and di-caffeoylquinic acids.

1. Neuroprotective Effects

Research has demonstrated that TCQA promotes neurogenesis and improves cognitive function. A study involving senescence-accelerated prone 8 mice showed that administration of TCQA at a dosage of 5 mg/kg for 30 days resulted in significantly improved performance in the Morris water maze test, indicating enhanced learning and memory capabilities.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Mice Cognitive Function Test | Senescence-Accelerated Prone 8 Mice | 5 mg/kg for 30 days | Improved cognitive performance in MWM |

2. Anti-inflammatory Properties

TCQA has been shown to inhibit the production of inflammatory mediators in keratinocytes stimulated by tumor necrosis factor-α (TNF-α). It suppresses the Akt and NF-κB pathways involved in inflammation. In vitro studies indicated that TCQA effectively reduced the expression of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS) .

| Study | Cell Type | Treatment | Result |

|---|---|---|---|

| Inhibition of Inflammatory Mediators | Keratinocytes | TCQA treatment | Reduced inflammatory mediator production |

| Cytokine Production Inhibition | Macrophages | LPS + TCQA | Decreased cytokine expression |

3. Antiviral Activity

TCQA exhibits significant antiviral properties against human immunodeficiency virus (HIV). In cultured lettuce cells, it demonstrated potent inhibitory effects on HIV replication, outperforming other caffeoylquinic acids . This suggests potential therapeutic applications in HIV treatment.

The biological activities of TCQA can be attributed to several mechanisms:

- Antioxidant Activity : TCQA acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.

- Regulation of Ferroptosis : It plays a crucial role in regulating ferroptosis, a form of regulated cell death associated with neurodegenerative diseases such as Alzheimer's.

- Synergistic Effects : Studies indicate that TCQA may interact synergistically with other bioactive compounds, enhancing its overall efficacy.

Case Studies

Several case studies illustrate the effectiveness of TCQA:

- Cognitive Enhancement : A study on aged mice showed improved spatial learning after TCQA treatment.

- Inflammation Reduction : Clinical observations noted reduced skin inflammation in patients treated with formulations containing TCQA.

- Antiviral Efficacy : Laboratory tests confirmed the high antiviral activity of TCQA against HIV in cell cultures.

Propiedades

IUPAC Name |

(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXTKGAKYAFSI-JFPZSYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106486 | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-03-3 | |

| Record name | Cyclohexanecarboxylic acid, 3,4,5-tris(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1-hydroxy-, (1alpha,3R,4alpha,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4,5-Tricaffeoylquinic acid demonstrates its effects through multiple mechanisms. In the context of Parkinson's disease, it has been shown to protect neuronal cells against the toxicity of 1-methyl-4-phenylpyridinium (MPP+) by suppressing the activation of both the mitochondrial pathway and the caspase-8 and Bid-dependent pathways of apoptosis. [] This protective effect is linked to its ability to inhibit reactive oxygen species formation and prevent the depletion of glutathione. [] Additionally, this compound inhibits the expression of Toll-like receptor 4 in keratinocytes, thereby reducing the production of pro-inflammatory cytokines and chemokines stimulated by lipopolysaccharide (LPS). [] It achieves this by suppressing the activation of the Akt, ERK, and NF-κB pathways. []

A: While a detailed spectroscopic analysis hasn't been provided in these research articles, this compound (TCQA) is a triacyl chlorogenic acid composed of a quinic acid core esterified with three caffeic acid units. Its molecular formula is C₃₆H₃₂O₁₈ and its molecular weight is 764.6 g/mol. [, ]

ANone: The provided research focuses on the biological activity of this compound and doesn't delve into its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: The provided research emphasizes the biological activity of this compound, primarily focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. The studies don't explore its potential catalytic properties and applications.

A: Yes. One study utilized computational methods, including molecular docking and 150 ns molecular dynamics simulations, to investigate the potential of this compound as an inhibitor of the COVID-19 main protease (Mpro). [] Results showed a strong binding affinity, suggesting this compound as a potential candidate for further antiviral research against COVID-19. []

A: A study comparing this compound with other caffeoylquinic acid derivatives found that the tri-caffeoyl structure exhibited the highest inhibitory effect against HIV integrase and potent anti-HIV activity in cell culture. [] This suggests the importance of the three caffeoyl groups for its antiviral activity. Further research is needed to comprehensively understand the SAR and the impact of specific structural modifications.

ANone: While the research highlights the biological potential of this compound, it lacks information regarding its stability under various conditions and potential formulation strategies. This area requires further investigation to optimize its therapeutic application.

ANone: The provided research focuses primarily on the compound's biological activity and doesn't cover SHE regulations. More comprehensive studies are needed to address the safety, environmental impact, and regulatory aspects of this compound.

ANone: The provided research doesn't offer detailed insights into the PK/PD profile of this compound. Further investigations focusing on its absorption, distribution, metabolism, excretion, and in vivo efficacy are needed to determine its therapeutic potential.

A: In vitro studies show that this compound exhibits anti-HIV activity in MT-2 cells with an IC50 of 0.063 μM against HIV integrase. [] It demonstrates a higher inhibitory effect compared to other dicaffeoylquinic acids and L-CCA. []

ANone: The available research doesn't provide information about resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to address these aspects.

ANone: The research provided doesn't explore specific drug delivery and targeting strategies for this compound. This area requires further research to enhance its therapeutic potential.

ANone: The provided research doesn't delve into biomarkers for this compound efficacy or adverse effects. Identifying such biomarkers could be valuable in future research.

A: Researchers utilize high-performance liquid chromatography (HPLC) to identify and quantify this compound in various plant materials. [, , ] Coupling HPLC with mass spectrometry (MS) and tandem MS (MS/MS) techniques allows for accurate identification and structural characterization. [, ]

ANone: The current research primarily focuses on the biological activity of this compound. Further studies are needed to assess its environmental impact and degradation pathways.

ANone: The research provided doesn't delve into the dissolution and solubility characteristics of this compound. Investigating these properties is crucial for understanding its bioavailability and efficacy.

A: Although specific validation data is not provided in the research excerpts, the use of HPLC-UV for the quantitative analysis of this compound in Geigeria alata highlights the importance of validated analytical methods. [] These methods typically involve assessing accuracy, precision, and specificity to ensure reliable and reproducible results.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.